N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide
Description
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(6-pyrazol-1-ylpyrimidin-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-11(24-13-6-3-2-5-12(13)17)16(23)21-14-9-15(19-10-18-14)22-8-4-7-20-22/h2-11H,1H3,(H,18,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRBBBULKWVLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=NC=N1)N2C=CC=N2)OC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Synthesis of the pyrimidine ring: This step may involve the condensation of a suitable amidine with a β-dicarbonyl compound.
Coupling of the pyrazole and pyrimidine rings: This can be done using a cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the chlorophenoxy group: This step might involve a nucleophilic substitution reaction where a chlorophenol reacts with an appropriate leaving group on the pyrimidine ring.
Formation of the propanamide group: This can be achieved through an amide coupling reaction using a suitable amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide. Pyrazole-containing compounds have been shown to inhibit various cancer cell lines effectively. For instance:
- Mechanism of Action : Pyrazole derivatives often act by inhibiting specific kinases involved in cancer progression. This compound may exhibit similar pathways, leading to cell cycle arrest and apoptosis in cancer cells.
- Case Studies : Research has demonstrated that pyrazole derivatives can achieve significant growth inhibition rates against various cancer cell lines (e.g., A375, MCF-7) with IC50 values indicating potent activity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy:
- Pharmacological Insights : Pyrazole compounds have been recognized for their ability to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Clinical Relevance : The structure of this compound suggests it may interact with cyclooxygenase enzymes or other inflammatory mediators, providing a basis for further exploration in therapeutic contexts.
Herbicidal Activity
Emerging studies indicate that compounds similar to this compound may possess herbicidal properties:
- Research Findings : Novel derivatives have shown effectiveness against weed species, with specific structural modifications enhancing their herbicidal activity . This suggests potential agricultural applications, particularly in developing environmentally friendly herbicides.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Methodological Considerations
- SHELXL enables precise refinement of crystallographic parameters, critical for identifying steric and electronic differences .
Biological Activity
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes findings from various studies, presenting a comprehensive overview of its biological activity, synthesis, and mechanism of action.
1. Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazole Ring : A five-membered ring that contributes to the compound's biological properties.
- Pyrimidine Moiety : Enhances the interaction with biological targets, particularly kinases.
- Chlorophenoxy Group : Imparts lipophilicity and may influence pharmacokinetics.
2.1 Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole and pyrimidine exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator in cell cycle progression.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 15 | 0.005 | CDK2 inhibition, apoptosis induction |
| 66 | 0.025 | Inhibition of cell proliferation |
| 80 | 0.0075 | Significant antiproliferative activity |
In a study by Biruk et al., the compound demonstrated sub-micromolar antiproliferative activity against various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment .
2.2 Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been widely documented. Compounds related to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4 | 76% | 86% |
| 16 | 61% | 93% |
These results suggest that the compound could be beneficial in treating inflammatory diseases .
The mechanism underlying the biological activity of this compound involves several pathways:
- CDK Inhibition : The compound's ability to inhibit CDK2 leads to cell cycle arrest at the S and G2/M phases, ultimately resulting in apoptosis in cancer cells .
- Cytokine Modulation : It reduces the secretion of inflammatory cytokines, thereby mitigating inflammation .
4. Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical and preclinical settings:
- Study on Ovarian Cancer Cells : The compound was shown to induce apoptosis through CDK inhibition, leading to reduced tumor growth in xenograft models.
- Anti-inflammatory Efficacy : In vitro studies demonstrated significant reductions in TNF-α and IL-6 levels in macrophage cultures treated with pyrazole derivatives.
Q & A
Basic: What are the key structural features of N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-chlorophenoxy)propanamide, and how do they influence its biological activity?
The compound integrates a pyrimidine core substituted with a pyrazole ring and a 2-chlorophenoxy-propanamide side chain . The pyrimidine-pyrazole moiety is associated with nucleotide mimicry, enabling potential interactions with kinase or receptor binding sites, while the chlorophenoxy group enhances lipophilicity, influencing membrane permeability . Computational modeling (e.g., molecular docking) can predict interactions with biological targets such as enzymes involved in cancer pathways .
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Key parameters include:
- Temperature control : Pyrazole coupling reactions often require 80–100°C under reflux conditions to ensure regioselectivity .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency for pyrimidine intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates, while ethanol/water mixtures aid in crystallization .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Discrepancies between experimental NMR shifts and density functional theory (DFT)-predicted values may arise from solvent effects or conformational flexibility . Mitigation strategies:
- Use DMSO-d₆ as a solvent for NMR to stabilize specific conformers .
- Compare experimental data with X-ray crystallography results to validate molecular geometry .
- Apply dynamic NMR techniques to account for rotational barriers in the propanamide side chain .
Advanced: What computational methods are recommended to predict target interactions and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase targets (e.g., EGFR, CDK2) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~3.2) and cytochrome P450 inhibition risks .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
- HPLC-MS : Purity assessment (>95%) and detection of byproducts (e.g., dechlorinated derivatives) .
- ¹H/¹³C NMR : Confirm regioselectivity of pyrazole substitution (e.g., singlet for pyrimidine C-H at δ 8.2–8.5 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and pyrazole N-H vibrations (~3400 cm⁻¹) .
Advanced: How can researchers design derivatives to explore structure-activity relationships (SAR)?
- Side-chain modifications : Replace the 2-chlorophenoxy group with fluorinated or methoxy analogs to modulate potency .
- Pyrazole substitution : Introduce methyl or trifluoromethyl groups at the pyrazole 3-position to enhance steric bulk and selectivity .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ comparisons to establish SAR trends .
Advanced: What experimental designs are suitable for evaluating the compound’s efficacy in disease models?
- In vitro : Dose-response assays (0.1–100 µM) with apoptosis markers (e.g., Annexin V/PI staining) .
- In vivo : Xenograft models (e.g., BALB/c mice) using oral administration (10–50 mg/kg) and PET imaging to track tumor uptake .
- Control groups : Include positive controls (e.g., doxorubicin) and vehicle-treated cohorts to validate specificity .
Advanced: How can solubility and formulation challenges be addressed for in vivo studies?
- Co-solvents : Use cyclodextrin-based complexes or PEG-400/water mixtures to improve aqueous solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can enhance bioavailability and reduce renal clearance .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks via HPLC .
Basic: What strategies are effective for monitoring reaction progress during synthesis?
- TLC : Use silica gel plates with UV detection (Rf ~0.5 for pyrimidine intermediates) .
- In-situ FT-IR : Track carbonyl formation (e.g., amide bond at ~1650 cm⁻¹) .
- Quenching tests : Add aliquots to ice-cold water to precipitate intermediates for mid-reaction analysis .
Advanced: How can researchers scale up synthesis while maintaining yield and purity?
- Flow chemistry : Implement continuous-flow reactors to optimize mixing and heat transfer for pyrazole coupling steps .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent ratio, and catalyst loading .
- Purification : Employ flash chromatography (hexane/EtOAc gradient) or recrystallization (ethanol/water) for gram-scale batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
